molecular formula C15H13Cl2NO B13883124 N-(3-chlorobenzyl)-4-(chloromethyl)benzamide

N-(3-chlorobenzyl)-4-(chloromethyl)benzamide

Cat. No.: B13883124
M. Wt: 294.2 g/mol
InChI Key: BEIIVPMXBLYBEA-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-4-(chloromethyl)benzamide is an organic compound that features a benzamide core with chloromethyl and chlorobenzyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-4-(chloromethyl)benzamide typically involves the reaction of 3-chlorobenzylamine with 4-chloromethylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-4-(chloromethyl)benzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be a site for nucleophilic attack, leading to the formation of substituted derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic substitution: Substituted benzamides with various functional groups.

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with simpler alkyl groups.

Scientific Research Applications

N-(3-chlorobenzyl)-4-(chloromethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-4-(chloromethyl)benzamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The benzamide core can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorobenzyl)-4-methylbenzamide
  • N-(3-chlorobenzyl)-4-(bromomethyl)benzamide
  • N-(3-chlorobenzyl)-4-(hydroxymethyl)benzamide

Uniqueness

N-(3-chlorobenzyl)-4-(chloromethyl)benzamide is unique due to the presence of both chloromethyl and chlorobenzyl groups, which confer distinct reactivity and binding properties. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C15H13Cl2NO

Molecular Weight

294.2 g/mol

IUPAC Name

4-(chloromethyl)-N-[(3-chlorophenyl)methyl]benzamide

InChI

InChI=1S/C15H13Cl2NO/c16-9-11-4-6-13(7-5-11)15(19)18-10-12-2-1-3-14(17)8-12/h1-8H,9-10H2,(H,18,19)

InChI Key

BEIIVPMXBLYBEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)C2=CC=C(C=C2)CCl

Origin of Product

United States

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